

# In-Depth Technical Guide: Ms-PEG6-Ms (Hexaethylene Glycol Di-mesylate)

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## Compound of Interest

Compound Name: Ms-PEG6-Ms

Cat. No.: B1649983

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This technical guide provides a comprehensive overview of **Ms-PEG6-Ms**, a homobifunctional crosslinking agent. It is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, drug delivery, and nanotechnology. This document details the physicochemical properties, applications, and a representative experimental protocol for the use of **Ms-PEG6-Ms**.

## Physicochemical Properties

**Ms-PEG6-Ms**, also known as hexaethylene glycol di-mesylate or 1,17-dimesyloxy-3,6,9,12,15-pentaoxaheptadecane, is a polyethylene glycol (PEG) derivative with mesyl (methanesulfonyl) groups at both termini of a six-unit ethylene glycol chain. The mesyl group is an excellent leaving group, making **Ms-PEG6-Ms** highly reactive towards nucleophiles such as amines and thiols. This reactivity is the basis for its utility as a crosslinking agent.

The key quantitative data for **Ms-PEG6-Ms** are summarized in the table below.

Property	Value
CAS Number	109789-39-1
Molecular Weight	394.46 g/mol
Molecular Formula	C <sub>12</sub> H <sub>26</sub> O <sub>10</sub> S <sub>2</sub>

It is important to distinguish **Ms-PEG6-Ms** from its monofunctional counterpart, m-PEG6-Ms (methoxy-PEG6-mesylate), which possesses a methoxy group at one terminus and has a different CAS number (130955-38-3) and molecular weight (330.39 g/mol ).

## Applications in Research and Drug Development

**Ms-PEG6-Ms** is primarily utilized as a homobifunctional PEG linker in bioconjugation. The PEG spacer imparts increased hydrophilicity and biocompatibility to the resulting conjugates, which can improve their solubility, stability, and pharmacokinetic profiles.

Key applications include:

- PROTACs (Proteolysis Targeting Chimeras): **Ms-PEG6-Ms** can be used to synthesize the linker that connects the two ligands of a PROTAC, one binding to the target protein and the other to an E3 ubiquitin ligase. The length and flexibility of the PEG chain are critical for the formation of a productive ternary complex and subsequent target protein degradation.
- Antibody-Drug Conjugates (ADCs): This linker can be employed to attach cytotoxic drugs to monoclonal antibodies. The PEG component can help to overcome the hydrophobicity of many potent payloads, allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.
- Crosslinking of Biomolecules: **Ms-PEG6-Ms** can be used to crosslink proteins, peptides, or other biomolecules containing primary amines or thiols, which is useful in the creation of hydrogels and other biomaterials.
- Surface Modification: The linker can be used to modify surfaces in nanotechnology applications, for instance, to attach biomolecules to nanoparticles for targeted drug delivery.

## Experimental Protocols

The following is a representative protocol for the conjugation of a primary amine-containing molecule (e.g., a peptide or a small molecule) to **Ms-PEG6-Ms**. This protocol is illustrative and may require optimization for specific applications.

# General Protocol for Conjugation of an Amine-Containing Molecule to Ms-PEG6-Ms

## Materials:

- **Ms-PEG6-Ms**
- Amine-containing molecule (e.g., peptide, small molecule)
- Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
- Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
- Reaction vessel (e.g., round-bottom flask)
- Stirring apparatus (e.g., magnetic stirrer and stir bar)
- Inert atmosphere (e.g., nitrogen or argon)
- Purification system (e.g., HPLC, size-exclusion chromatography)

## Procedure:

- Preparation: Under an inert atmosphere, dissolve the amine-containing molecule (1 equivalent) in the anhydrous solvent in the reaction vessel.
- Addition of Base: Add the tertiary amine base (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the methanesulfonic acid byproduct.
- Addition of **Ms-PEG6-Ms**: In a separate vial, dissolve **Ms-PEG6-Ms** (0.5 equivalents for a 2:1 molar ratio of amine to linker, to favor the formation of a di-substituted product) in the anhydrous solvent. Add this solution dropwise to the stirring solution of the amine-containing molecule.
- Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

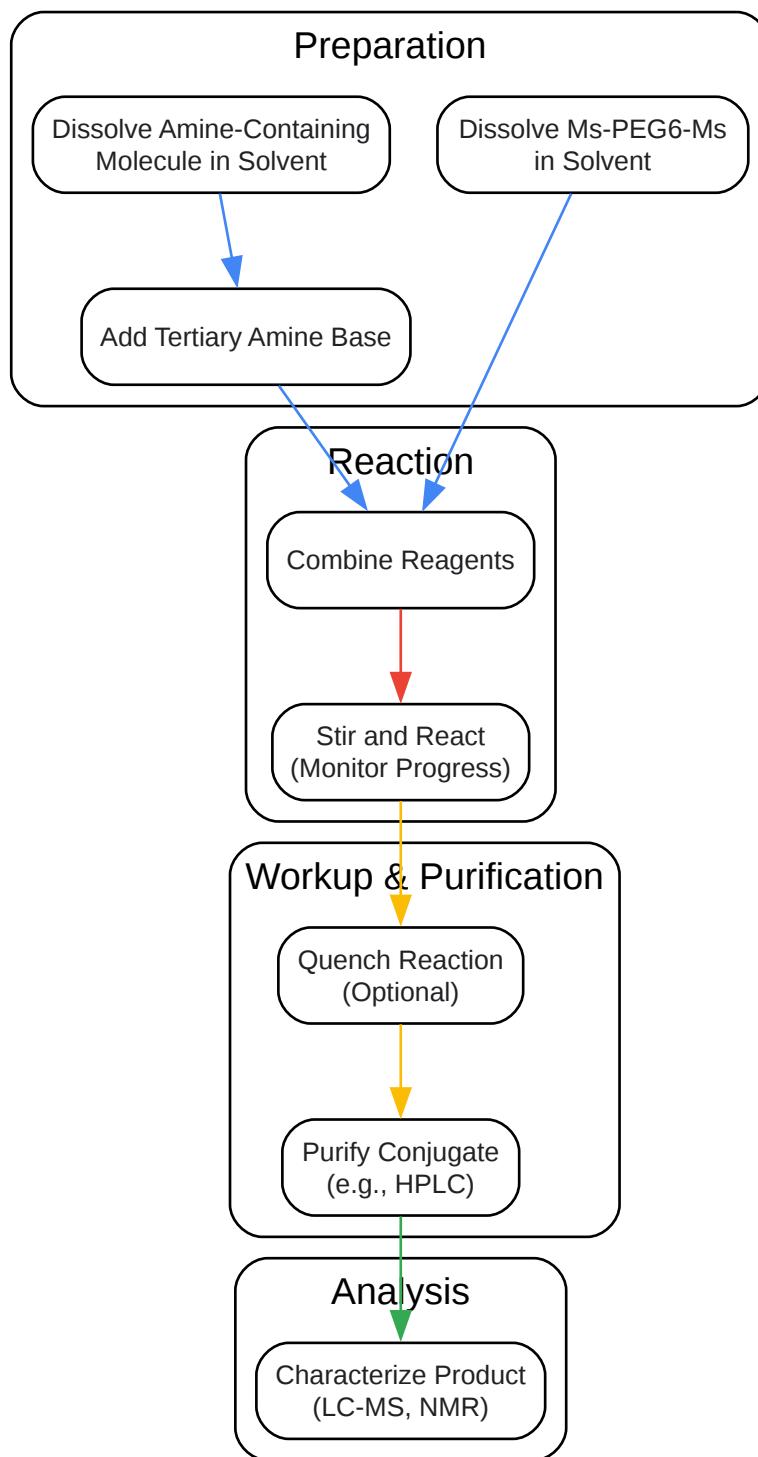
- **Quenching (Optional):** If necessary, the reaction can be quenched by the addition of a small amount of a primary amine-containing reagent (e.g., ethanolamine) to consume any unreacted **Ms-PEG6-Ms**.
- **Purification:** Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified using an appropriate chromatographic method (e.g., reverse-phase HPLC for peptides or silica gel chromatography for small molecules) to isolate the desired conjugate.
- **Characterization:** The purified conjugate should be characterized by analytical techniques such as LC-MS and NMR to confirm its identity and purity.

**Note:** The stoichiometry of the reactants can be adjusted to favor the formation of a mono-substituted product (amine-PEG6-Ms) by using an excess of **Ms-PEG6-Ms**.

## Visualizations

### General Workflow for Bioconjugation using **Ms-PEG6-Ms**

The following diagram illustrates a typical workflow for a bioconjugation experiment involving **Ms-PEG6-Ms**.



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